

Cu(acac)₂ structure and bonding analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Copper acetylacetonate

Cat. No.: B8491713

[Get Quote](#)

An In-depth Technical Guide to the Structure and Bonding of Copper(II) Acetylacetonate (Cu(acac)₂)

Introduction

Copper(II) acetylacetonate, with the chemical formula Cu(C₅H₇O₂)₂, is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor for chemical vapor deposition.[1] This document provides a comprehensive analysis of its molecular structure and the nature of its chemical bonding, tailored for researchers, scientists, and professionals in drug development. The complex consists of a central copper(II) ion coordinated by two bidentate acetylacetonate (acac⁻) ligands, derived from the deprotonation of acetylacetone.[2] Its distinctive blue color, stability, and solubility in organic solvents make it a versatile compound for both academic research and industrial applications.[3]

Molecular Structure and Geometry

The molecular structure of Cu(acac)₂ has been extensively studied, primarily through single-crystal X-ray diffraction. These studies unequivocally establish the coordination environment and geometry of the complex.

Coordination and Geometry

In $\text{Cu}(\text{acac})_2$, the central $\text{Cu}(\text{II})$ ion is in a +2 oxidation state with a d^9 electronic configuration. [4][5] It is chelated by two acetylacetonate anions, each acting as a bidentate ligand. The coordination occurs through the two oxygen atoms of each acac^- ligand, resulting in a four-coordinate copper center. [2] The overall molecular geometry is square planar, as confirmed by X-ray crystallography. [3] This square planar arrangement is a common consequence of the d^9 configuration of the $\text{Cu}(\text{II})$ ion, which is subject to Jahn-Teller distortion. [2] The molecule possesses a center of inversion, and the two six-membered chelate rings are essentially planar.

Crystallographic Data

Numerous crystallographic studies have provided precise measurements of bond lengths and angles within the $\text{Cu}(\text{acac})_2$ molecule. While slight variations exist depending on the crystal packing and experimental conditions, the values are generally consistent. The key structural parameters are summarized below.

Table 1: Selected Bond Lengths and Angles for $\text{Cu}(\text{acac})_2$

Parameter	Atom Pair / Trio	Average Value	Typical Range
Bond Lengths (Å)			
Cu–O	1.919 Å [5]	1.898 – 1.942 Å [5]	
C–O	1.28 Å	1.266 - 1.29 Å [6]	
C–C (within ring)	1.40 Å	1.389 - 1.41 Å [6]	
Bond Angles (°)			
O–Cu–O (intraligand)	93.7° [5]	92.0° – 94.9° [5][7]	
O–Cu–O (interligand)	~90°	89.0° - 91.0°	
Cu–O–C	125.5°	124.0° - 127.0°	

Note: Data compiled from multiple X-ray diffraction studies. [5][6][7]

Figure 1: 2D molecular structure of $\text{Cu}(\text{acac})_2$.

Bonding and Electronic Structure Analysis

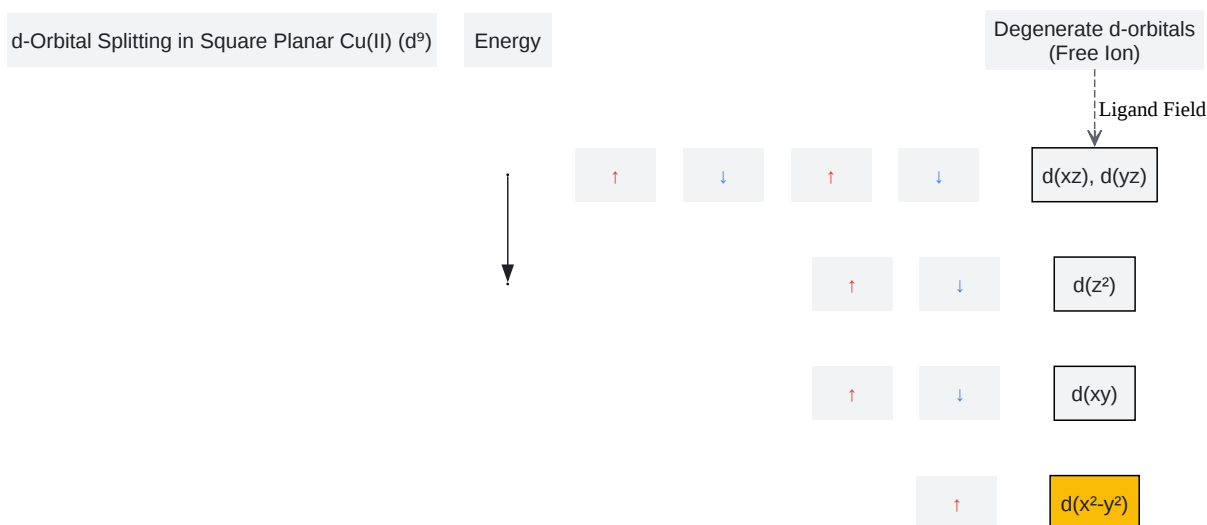
The bonding in $\text{Cu}(\text{acac})_2$ involves both covalent interactions between the copper ion and the oxygen atoms, and a delocalized π -electron system within the acetylacetonate ligands.

The Acetylacetonate Ligand

The acac^- ligand is formed by the deprotonation of the central carbon atom of acetylacetone. This results in a planar, conjugated system where the negative charge is delocalized over the O-C-C-C-O framework. This delocalization is evident from the C-C and C-O bond lengths, which are intermediate between typical single and double bonds. This π -system contributes significantly to the stability of the complex.[2]

Copper-Ligand Bonding and d-Orbital Splitting

As a d^9 complex, the $\text{Cu}(\text{II})$ center has one unpaired electron.[5] In a square planar ligand field, the five d-orbitals are no longer degenerate. They split into four distinct energy levels. The singly occupied molecular orbital (SOMO) is the antibonding orbital with predominantly $d(x^2-y^2)$ character, lying in the plane of the complex and pointing towards the oxygen ligands.[5][8] The d-orbital energy level ordering is typically $d(x^2-y^2) > d(xy) > d(z^2) > d(xz), d(yz)$.



[Click to download full resolution via product page](#)

Figure 2: d-orbital splitting diagram for a d⁹ ion in a square planar field.

Spectroscopic Analysis

Spectroscopic techniques provide further insight into the electronic structure and bonding of Cu(acac)₂.

- Infrared (IR) Spectroscopy: The IR spectrum of Cu(acac)₂ is characterized by strong absorption bands that differ from free acetylacetonone, indicating coordination. The bands in the 1500-1600 cm⁻¹ region are assigned to coupled C=O and C=C stretching vibrations within the delocalized chelate ring.[9] The bands in the far-IR region (400-650 cm⁻¹) are attributed to Cu-O stretching modes.[10]

Table 2: Key IR Vibrational Frequencies for Cu(acac)₂

Frequency (cm ⁻¹)	Assignment	Reference
~1577	$\nu(\text{C=O}) + \nu(\text{C=C})$	[9]
~1530	$\nu(\text{C=O}) + \nu(\text{C=C})$	[10]
~455	$\nu(\text{Cu-O})$	[11]

- Electron Paramagnetic Resonance (EPR) Spectroscopy: As a paramagnetic d⁹ complex, Cu(acac)₂ is EPR active. The spectrum, typically measured in a frozen solution, is characteristic of an axial system with a single unpaired electron in a d(x²-y²) orbital.[12] The spin Hamiltonian parameters provide detailed information about the electronic environment of the copper ion.

Table 3: Typical EPR Spin Hamiltonian Parameters for Cu(acac)₂

Parameter	Description	Typical Value
g_{\parallel} (or g_{\parallel})	g-factor parallel to the principal axis	2.25 - 2.31
g_{\perp}, g_{\perp} (or g_{\perp})	g-factors perpendicular to the principal axis	2.05 - 2.07
A_{\parallel} (or A_{\parallel})	Hyperfine coupling constant (parallel)	470 - 550 MHz
A_{\perp}, A_{\perp} (or A_{\perp})	Hyperfine coupling constant (perpendicular)	15 - 30 MHz

Note: Values are compiled from various studies in non-coordinating or weakly coordinating solvents.[13][14] The observation that $g_{\parallel} > g_{\perp} > 2.0023$ is definitive for a d⁹ copper(II) ion in an axially elongated or square planar geometry with the unpaired electron in the d(x²-y²) orbital.

Experimental Protocols

Synthesis of Copper(II) Acetylacetonate

A common and reliable method for synthesizing $\text{Cu}(\text{acac})_2$ involves the reaction of a soluble copper(II) salt with acetylacetone in the presence of a weak base to deprotonate the ligand.^[2]
^[15]

Methodology:

- **Dissolution:** Dissolve copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in deionized water to create an aqueous solution.
- **Ligand Preparation:** In a separate flask, mix acetylacetone with an aqueous solution of a weak base, such as sodium acetate or aqueous ammonia. The base facilitates the deprotonation of acetylacetone to form the acetylacetonate anion.
- **Reaction:** Slowly add the copper(II) sulfate solution to the acetylacetone solution while stirring vigorously. A blue precipitate of $\text{Cu}(\text{acac})_2$ will form immediately.
- **Isolation:** Continue stirring for 30-60 minutes to ensure complete reaction. Collect the solid product by vacuum filtration.
- **Purification:** Wash the collected solid with deionized water to remove any unreacted salts, followed by a small amount of cold ethanol or diethyl ether to remove excess ligand.
- **Drying:** Dry the purified blue crystalline product in a desiccator or a vacuum oven at a low temperature ($\sim 60^\circ\text{C}$).

Single-Crystal X-ray Diffraction

This is the definitive method for determining the precise three-dimensional structure of a crystalline solid like $\text{Cu}(\text{acac})_2$.

Methodology:

- **Crystal Growth:** Grow single crystals of $\text{Cu}(\text{acac})_2$ suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., acetone, chloroform, or benzene).
- **Crystal Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head.

- **Data Collection:** Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities. The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.

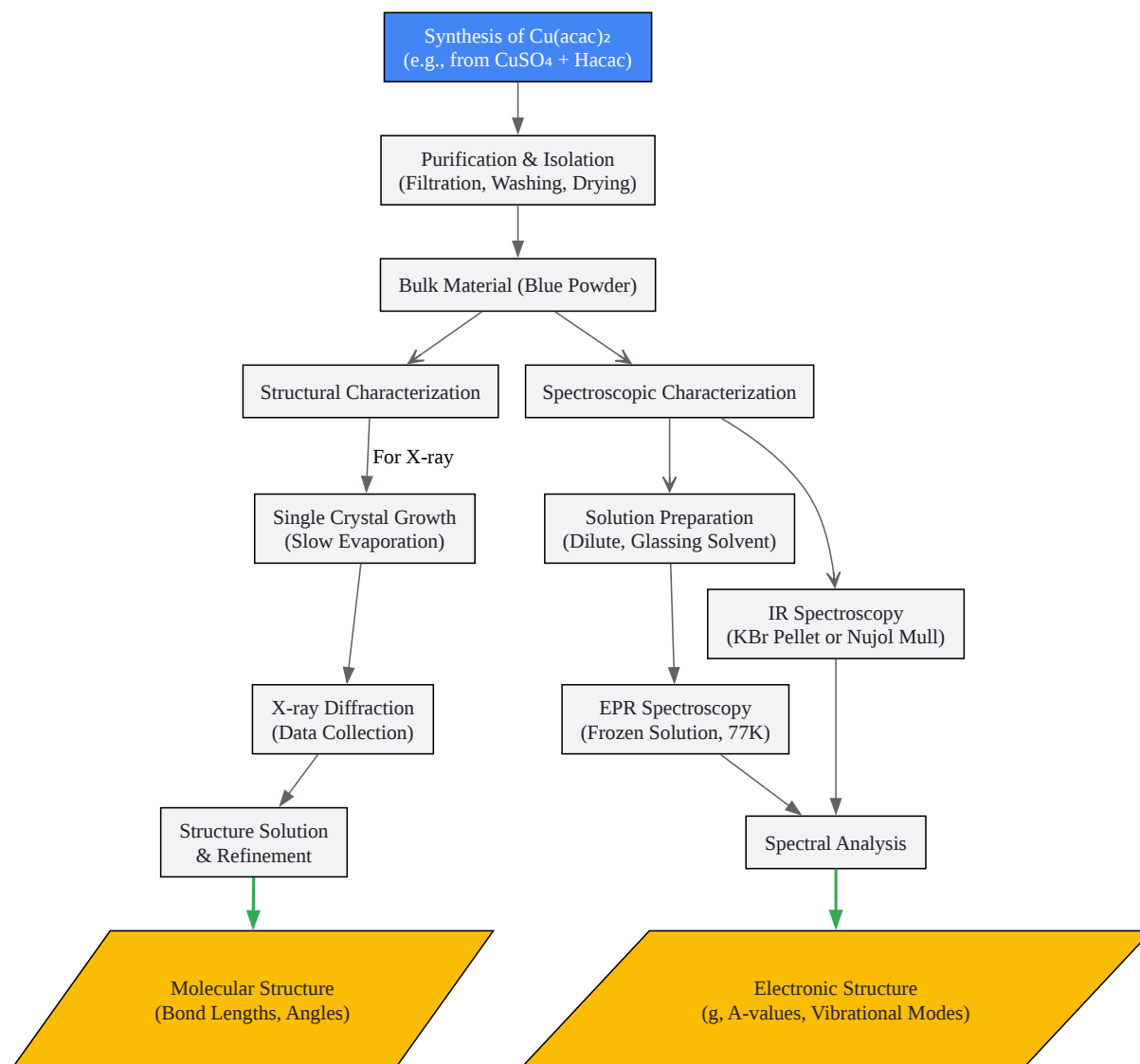
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to probe the electronic environment of the unpaired electron in $\text{Cu}(\text{acac})_2$.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of $\text{Cu}(\text{acac})_2$ (~1 mM) in a suitable non-coordinating or weakly coordinating solvent (e.g., chloroform, toluene, or a mixture like CHCl_3 :DMF).^[13] The solvent must form a good glass upon freezing to avoid aggregation of the paramagnetic centers.
- **Sample Loading:** Transfer the solution into a high-purity quartz EPR tube.
- **Measurement:** Flash-freeze the sample by immersing the tube in liquid nitrogen. Place the frozen sample into the EPR spectrometer's resonant cavity, which is maintained at cryogenic temperatures (typically 77 K).
- **Data Acquisition:** Record the EPR spectrum by sweeping the external magnetic field while irradiating the sample with a constant microwave frequency (typically X-band, ~9.5 GHz). The absorption of microwave energy is detected and plotted against the magnetic field.
- **Data Analysis:** The resulting spectrum is analyzed to extract the principal components of the g-tensor (g_{\parallel} and g_{\perp}) and the copper hyperfine coupling constants (A_{\parallel} and A_{\perp}). This is often

done by simulating the experimental spectrum using specialized software.



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the synthesis and analysis of $\text{Cu}(\text{acac})_2$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. Cupric acetylacetonate | 13395-16-9 \[chemicalbook.com\]](#)
- [2. grokipedia.com \[grokipedia.com\]](#)
- [3. Copper\(II\) acetylacetonate - Wikipedia \[en.wikipedia.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Bis\(acetylacetonato\)copper\(II\) – structural and electronic data of the neutral, oxidized and reduced forms - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. inorgchemres.org \[inorgchemres.org\]](#)
- [11. academic.oup.com \[academic.oup.com\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. pubs.acs.org \[pubs.acs.org\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. jmchemsci.com \[jmchemsci.com\]](#)
- To cite this document: BenchChem. [Cu(acac)₂ structure and bonding analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8491713/docs#cu-acac-structure-and-bonding-analysis\]](https://www.benchchem.com/product/b8491713/docs#cu-acac-structure-and-bonding-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)